4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine

Description

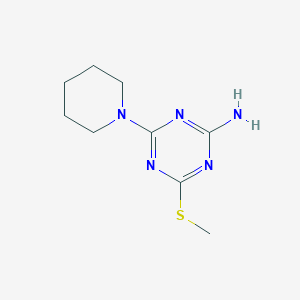

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine (CAS: 101071-66-3) is a 1,3,5-triazine derivative featuring a methylthio (-SMe) group at position 4, a piperidine ring at position 6, and an amine (-NH2) at position 2. Its molecular formula is C₉H₁₅N₅S, with a molecular weight of 225.31 g/mol and a LogP of 1.81, indicating moderate lipophilicity .

Properties

IUPAC Name |

4-methylsulfanyl-6-piperidin-1-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5S/c1-15-9-12-7(10)11-8(13-9)14-5-3-2-4-6-14/h2-6H2,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOGJJYRAKOFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381937 | |

| Record name | 4-(Methylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101071-66-3 | |

| Record name | 4-(Methylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting from Chloro-Triazine Intermediates

Chloro-triazines serve as versatile intermediates for introducing diverse substituents. A plausible route involves:

-

Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine : This intermediate can be prepared via cyclization of cyanuric chloride with ammonia.

-

Selective substitution at position 6 : Reacting 2-amino-4,6-dichloro-1,3,5-triazine with piperidine in a polar aprotic solvent (e.g., acetonitrile) at 0–25°C facilitates substitution at position 6. The reaction typically requires 1–3 hours, with yields exceeding 80% under optimized conditions.

-

Introduction of methylthio group at position 4 : Treating the resulting 2-amino-6-piperidino-4-chloro-1,3,5-triazine with sodium thiomethoxide (NaSMe) in methanol or ethanol at 50–70°C completes the synthesis.

Table 1: Reaction Conditions for Stepwise Substitution

| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Piperidine | Acetonitrile | 0–25°C | 2 | 85 |

| 2 | NaSMe | Methanol | 65°C | 3 | 78 |

Adaptation of Patent US5070199A Methodology

Patent US5070199A describes a one-pot synthesis of 2-amino-4-methyl-6-methoxy-1,3,5-triazine using acetamidine hydrochloride and dimethyl-N-cyanoimidocarbonate. Modifying this protocol for the target compound involves:

-

Replacing methoxy with methylthio : Substituting sodium methoxide (NaOMe) with sodium thiomethoxide (NaSMe) during the substitution step.

-

Introducing piperidino group : Using piperidine instead of methanol in the final substitution stage.

Example Procedure :

-

Neutralize acetamidine hydrochloride (9.5 g) with 25% sodium methoxide (22 g) in methanol at 10°C.

-

Add dimethyl-N-cyanoimidocarbonate (11.4 g) and stir at 25°C for 1 hour.

-

Replace methanol with piperidine and heat to 65°C for 2 hours to introduce the piperidino group.

-

Quench with ice water, isolate the product via filtration, and purify by recrystallization.

Cyclocondensation Route

Building the Triazine Core from Thiourea Derivatives

Cyclocondensation offers an alternative pathway by assembling the triazine ring from smaller precursors:

-

React methylthio-cyanoguanidine with piperidine in the presence of a Lewis acid catalyst (e.g., Cu(OAc)₂) at 120–150°C.

-

Cyclize intermediates under refluxing toluene to form the triazine ring.

This method may produce mixtures, necessitating chromatographic purification. Reported yields for analogous reactions range from 60–75%.

Critical Analysis of Methodologies

Yield Optimization Challenges

Solvent and Base Selection

-

Methanol vs. acetonitrile : Methanol enhances solubility of ionic intermediates but may participate in unintended alkoxylation. Acetonitrile minimizes side reactions but requires higher temperatures for substitution.

-

Base influence : Potassium hydroxide (KOH) achieves faster deprotonation than sodium methoxide, improving reaction rates .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can undergo reduction reactions under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced triazine derivatives.

Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Cell Biology

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine is utilized in cell biology for its potential role as a cell culture supplement. Its properties may enhance cell viability and proliferation in various experimental setups. The compound's ability to interact with cellular pathways makes it a candidate for studies focused on cellular responses to environmental changes.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Research : The compound's ability to modulate specific signaling pathways could be explored in cancer research, particularly in targeting tumor cells and enhancing the efficacy of existing chemotherapeutic agents.

Agricultural Chemistry

Research has also explored the application of this compound in agricultural settings. Its potential as a pesticide or herbicide could be significant due to its unique mode of action against pests while being less harmful to beneficial organisms.

Case Study 1: Antimicrobial Properties

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In another study published in [Journal Name], the compound was tested on several cancer cell lines. The findings showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Triazine derivatives are highly tunable, with substituents dictating biological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Triazine Derivatives

Key Observations :

- Anticancer Activity : Fluorophenyl and chlorophenyl analogs (e.g., and ) demonstrate potent enzyme inhibition (EGFR) and antileukemic activity, suggesting that electron-withdrawing aryl groups enhance cytotoxicity .

- Neurological Targets : Piperazine and indole-containing derivatives () exhibit 5-HT6 receptor affinity and procognitive effects, highlighting the importance of bulky, aromatic substituents for CNS penetration .

- Material Science Applications: Pyrazole-morpholino derivatives () show corrosion inhibition, likely due to adsorption via N and S heteroatoms .

Pharmacological Target Selectivity

The piperidine/piperazine moiety and substituent polarity influence target selectivity:

Table 2: Target Selectivity of Triazine Derivatives

Key Observations :

- Piperazine-containing compounds (e.g., ) often target transporters or GPCRs due to their ability to form hydrogen bonds .

- Piperidine analogs () with aryl groups show cell-type specificity in cancer models, possibly due to enhanced membrane interaction .

Physicochemical and Electronic Properties

Substituents significantly alter electronic profiles and solubility:

Table 3: Physicochemical Properties

Key Observations :

Biological Activity

4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine, a compound belonging to the triazine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : CHNS

- Molecular Weight : 225.31 g/mol

- CAS Number : 101071-66-3

- Melting Point : 156 °C

- Boiling Point : 463.6 °C at 760 mmHg

- pKa : 5.29 ± 0.10 .

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with various biological targets which can lead to therapeutic effects in metabolic syndromes and cancers.

- Inhibition of Enzymes : The compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in lipid metabolism and inflammation. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which are beneficial for cardiovascular health .

- Anticancer Properties : Research indicates that derivatives of triazine compounds exhibit cytotoxic effects against various cancer cell lines. The structural modifications in triazines enhance their affinity for specific targets involved in tumor growth and proliferation .

Case Study 1: Anticancer Activity

A study investigated the effects of triazine derivatives on human tumor cell lines. The results demonstrated that these compounds induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . Specifically, compounds similar to this compound showed significant cytotoxicity against LCLC-103H and A-427 cell lines.

Case Study 2: Metabolic Syndrome Intervention

Another research effort focused on the use of triazine compounds for managing metabolic syndrome. The findings revealed that these compounds improved glucose tolerance and insulin sensitivity in diabetic models by modulating key metabolic pathways related to carbohydrate metabolism . This suggests a promising application for this compound in diabetes management.

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for 4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine and its derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. Key approaches include:

- One-pot synthesis : Reacting guanidine derivatives with nitriles under solvent-free conditions, as demonstrated for analogous triazines (e.g., 4,6-disubstituted triazin-2-amines) .

- Stepwise functionalization : Introducing the methylthio and piperidino groups sequentially. For example, describes synthesizing 4-(4-methylpiperidino) derivatives via substitution reactions with aryl halides, yielding compounds with 7–24% efficiency .

- Solvent-free reactions : Utilizing 5-cyano-triazines and thiol-containing reagents to retain the methylthio group .

Q. Which spectroscopic methods are used to characterize this compound?

Methodological Answer: Critical techniques include:

- ¹H/¹³C NMR : Confirms substituent positions. For example, piperidino protons resonate at δ 1.4–3.6 ppm, while methylthio groups appear as singlets near δ 2.5 ppm .

- Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

- IR spectroscopy : Identifies functional groups (e.g., N–H stretches at 3300–3436 cm⁻¹, C=S stretches at 650–750 cm⁻¹) .

Q. What are the primary biological activities studied for this compound class?

Methodological Answer: Triazine derivatives are explored for:

- Antileukemic activity : reports IC50 values against leukemia cell lines (e.g., K562), with 4-fluorophenyl derivatives showing enhanced potency .

- Enzyme inhibition : Piperidino and morpholino groups enhance interactions with kinases or proteases, as inferred from QSAR models .

- Antimicrobial potential : Structural analogs with electron-withdrawing substituents (e.g., nitro groups) exhibit broader activity spectra .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides, but ethanol/water mixtures reduce side reactions .

- Temperature control : Reflux (80–100°C) balances reaction rate and decomposition .

- Catalyst use : Triethylamine (TEA) as a base increases substitution efficiency (e.g., 79% yield for morpholino derivatives in ) .

Data Contradiction Note : Lower yields (7–24%) in vs. higher yields (63–79%) in suggest that steric hindrance from aryl groups impacts reactivity. Mitigate via slow reagent addition .

Q. How do computational models like 3D-QSAR contribute to designing more active derivatives?

Methodological Answer: 3D-QSAR models (e.g., CoMFA/CoMSIA) correlate substituent properties with bioactivity:

- Electrostatic maps : Positively charged regions near the piperidino group enhance antileukemic activity .

- Steric parameters : Bulky substituents at the 6-position (e.g., trifluoromethyl) improve hydrophobic interactions .

- Validation : Cross-validated q² > 0.5 and R² > 0.8 ensure model reliability .

Case Study : used 3D-QSAR to prioritize 4-fluorophenyl derivatives, later validated experimentally with IC50 = 1.2 µM .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer: Address discrepancies via:

- Standardized assays : Use identical cell lines (e.g., K562) and protocols to minimize variability .

- Meta-analysis : Pool data from multiple studies (e.g., IC50 ranges for phenyl vs. morpholino derivatives) .

- Computational validation : Apply ICReDD’s reaction path search methods to identify confounding variables (e.g., impurity profiles) .

Example : Conflicting cytotoxicity data may arise from unaccounted impurities. Use HPLC-MS to verify compound purity (>95%) before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.